molecular formula C11H11ClN2O3 B14189804 2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole CAS No. 871505-26-9

2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B14189804
CAS No.: 871505-26-9
M. Wt: 254.67 g/mol
InChI Key: MVVVNVYBSIDTNS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family. This compound is characterized by the presence of a chloromethyl group and a dimethoxyphenyl group attached to the oxadiazole ring. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-dimethoxybenzohydrazide with chloroacetic acid under acidic conditions to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted oxadiazoles with various functional groups.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Employed in the development of advanced materials such as polymers and liquid crystals.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

Uniqueness

2-(Chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its interaction with biological targets and its overall stability.

Properties

CAS No.

871505-26-9

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

2-(chloromethyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C11H11ClN2O3/c1-15-7-3-4-8(9(5-7)16-2)11-14-13-10(6-12)17-11/h3-5H,6H2,1-2H3

InChI Key

MVVVNVYBSIDTNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)CCl)OC

Origin of Product

United States

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